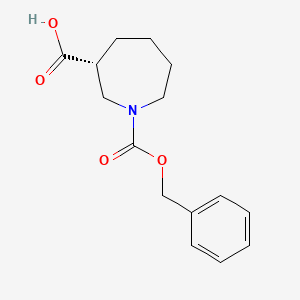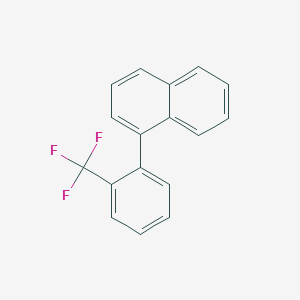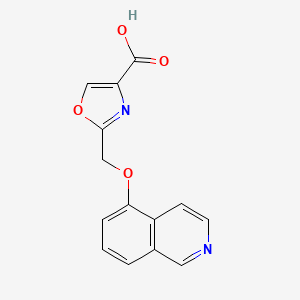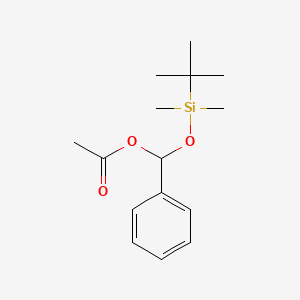![molecular formula C15H15ClO3 B11846854 2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione CAS No. 89131-29-3](/img/structure/B11846854.png)
2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-1,4-naphthoquinone and pentan-3-ol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming an alkoxide ion.
Nucleophilic Substitution: The alkoxide ion then attacks the 3-position of the 2-chloro-1,4-naphthoquinone, resulting in the substitution of the chlorine atom with the pentan-3-yloxy group.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol) can be used under basic conditions.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.
科学研究应用
2-Chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. Additionally, it may inhibit specific enzymes or proteins, disrupting cellular processes and leading to cell death. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar structure with an isopentylamino group instead of a pentan-3-yloxy group.
2-Chloro-3-(methoxy)naphthalene-1,4-dione: Contains a methoxy group at the 3-position.
2-Chloro-3-(ethylamino)naphthalene-1,4-dione: Features an ethylamino group at the 3-position.
Uniqueness
2-Chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione is unique due to the presence of the pentan-3-yloxy group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
89131-29-3 |
|---|---|
分子式 |
C15H15ClO3 |
分子量 |
278.73 g/mol |
IUPAC 名称 |
2-chloro-3-pentan-3-yloxynaphthalene-1,4-dione |
InChI |
InChI=1S/C15H15ClO3/c1-3-9(4-2)19-15-12(16)13(17)10-7-5-6-8-11(10)14(15)18/h5-9H,3-4H2,1-2H3 |
InChI 键 |
DUDIOYWXAWQOQP-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)OC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11846777.png)
![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)


![Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)


![1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11846830.png)
![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)



